![molecular formula C25H13Cl2NO4 B7850095 (E)-3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylacrylate](/img/structure/B7850095.png)
(E)-3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylacrylate
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Overview
Description
(E)-3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylacrylate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromen-4-one core, a 2,4-dichlorophenyl group, and a 2-cyano-3-phenylacrylate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylacrylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the 2-Cyano-3-phenylacrylate Moiety: This moiety is synthesized through a Knoevenagel condensation reaction between benzaldehyde and malononitrile in the presence of a base such as piperidine.
Final Coupling Reaction: The final step involves coupling the chromen-4-one core with the 2-cyano-3-phenylacrylate moiety under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl ring, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylacrylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylacrylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 2-cyano-3-(4-methoxyphenyl)acrylate
- (E)-3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 2-cyano-3-(4-chlorophenyl)acrylate
- (E)-3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 2-cyano-3-(4-fluorophenyl)acrylate
Uniqueness
(E)-3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylacrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its lipophilicity, while the cyano group contributes to its reactivity in various chemical reactions. This combination makes it a versatile compound for diverse scientific applications.
Properties
IUPAC Name |
[3-(2,4-dichlorophenyl)-4-oxochromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13Cl2NO4/c26-17-6-8-19(22(27)11-17)21-14-31-23-12-18(7-9-20(23)24(21)29)32-25(30)16(13-28)10-15-4-2-1-3-5-15/h1-12,14H/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSYAJSZFXFVBV-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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